molecular formula C15H24N5O7P B587713 Mono-POC Methyl Tenofovir CAS No. 1246812-16-7

Mono-POC Methyl Tenofovir

Cat. No.: B587713
CAS No.: 1246812-16-7
M. Wt: 417.359
InChI Key: PPZMGSJRJBOSTD-XQSUJFPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono-POC Methyl Tenofovir is a derivative of Tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV and hepatitis B infections. The compound is known for its antiviral properties and is a key component in various antiretroviral therapies .

Mechanism of Action

Target of Action

The primary target of Mono-POC Methyl Tenofovir is the HIV reverse transcriptase (HIV-1 RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.

Mode of Action

This compound functions as an inhibitor of HIV-1 RT It interferes with the action of this enzyme, thereby preventing the replication of the HIV virus

Pharmacokinetics

Tenofovir, from which this compound is derived, is known to have poor membrane permeability and low oral bioavailability in its parent form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-POC Methyl Tenofovir involves multiple steps, starting from acyclic precursors. One common method involves the use of diaminomalononitrile as a starting material, followed by a series of reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of flow chemistry techniques to streamline the synthesis and reduce the need for intermediate workups .

Chemical Reactions Analysis

Types of Reactions

Mono-POC Methyl Tenofovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mono-POC Methyl Tenofovir is unique due to its specific chemical structure, which includes the POC group. This modification enhances its stability and bioavailability compared to other Tenofovir derivatives .

Biological Activity

Mono-POC Methyl Tenofovir is a derivative of Tenofovir, a well-established nucleotide analog reverse transcriptase inhibitor. This compound has garnered attention due to its potential therapeutic applications in the treatment of HIV and hepatitis B. This article delves into the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and relevant research findings.

This compound primarily functions as an inhibitor of HIV-1 reverse transcriptase (RT) . The mechanism involves the compound being phosphorylated within the body to form tenofovir diphosphate (TFV-DP), which then competes with natural nucleotides for incorporation into viral DNA during reverse transcription. This action effectively halts viral replication by preventing the conversion of viral RNA into DNA, a critical step in the lifecycle of HIV .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has improved membrane permeability and oral bioavailability compared to its parent compound, Tenofovir. This enhancement is crucial for achieving therapeutic concentrations in target tissues, particularly in the context of antiviral therapy .

Biological Activity and Efficacy

This compound exhibits significant antiviral activity against both HIV and hepatitis B virus (HBV). The effective concentration (EC50) values for tenofovir derivatives against HIV-1 range from 0.04 μM to 8.5 μM, demonstrating its potency . Research has shown that the compound can be effective even against drug-resistant strains of HIV, highlighting its potential as a robust therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory studies have confirmed that this compound is phosphorylated to TFV-DP in various cell types, including HepG2 cells and primary human hepatocytes. TFV-DP has a long intracellular half-life (approximately 95 hours), allowing sustained antiviral activity .
  • Combination Therapy : Research indicates that when used in combination with other antiretroviral agents, this compound can exhibit synergistic effects, enhancing overall antiviral efficacy. For instance, studies involving combinations with nucleoside reverse transcriptase inhibitors have shown improved outcomes compared to monotherapy .
  • Clinical Implications : The use of this compound in clinical settings has been supported by its inclusion in various antiretroviral therapy regimens aimed at treating HIV and HBV infections. Its efficacy against resistant strains makes it a valuable component in treatment protocols.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

CompoundMechanism of ActionEC50 (μM)Therapeutic Use
This compoundInhibits HIV-1 RT via TFV-DP formation0.04 - 8.5HIV and HBV treatment
Tenofovir Disoproxil FumarateProdrug converted to TFV-DP0.04 - 8.5HIV and HBV treatment
AbacavirNRTI; inhibits RT0.02 - 0.05HIV treatment

Properties

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N5O7P/c1-10(2)27-15(21)24-8-26-28(22,23-4)9-25-11(3)5-20-7-19-12-13(16)17-6-18-14(12)20/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,18)/t11-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZMGSJRJBOSTD-XQSUJFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858142
Record name Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246812-16-7
Record name (1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-5-oxo-2,4,7-trioxa-5-lambda5-phosphanonanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246812167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-METHYLETHYL) (5RS,8R)-9-(6-AMINO-9H-PURIN-9-YL)-5-METHOXY-8-METHYL-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4AA6QB4R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is Mono-POC Methyl Tenofovir and why is it relevant in the context of Tenofovir Disoproxil Fumarate production?

A: this compound (6a) is identified as a specified unknown impurity [] arising during the synthesis of Tenofovir Disoproxil Fumarate. This means its structure is elucidated, but its toxicity profile may not be fully established. The presence of impurities like this compound, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, its synthesis and characterization are crucial for developing robust quality control measures during Tenofovir Disoproxil Fumarate manufacturing. This ensures the final drug product meets the required purity standards for pharmaceutical use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.